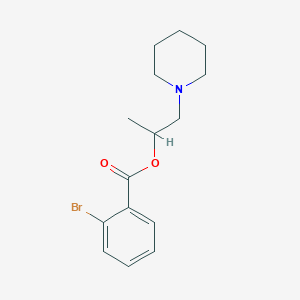
2-ethyl-2-methyl-2,3-dihydro-4,1,3-benzoxadiazepin-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-2-methyl-2,3-dihydro-4,1,3-benzoxadiazepin-5(1H)-one is a chemical compound that belongs to the family of benzodiazepines. It is a heterocyclic organic compound with a molecular formula of C11H14N2O2. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-ethyl-2-methyl-2,3-dihydro-4,1,3-benzoxadiazepin-5(1H)-one is not fully understood. However, it is believed to work by enhancing the activity of gamma-aminobutyric acid (GABA) in the brain. GABA is a neurotransmitter that inhibits the activity of neurons in the brain, leading to a calming effect. By enhancing the activity of GABA, this compound can reduce anxiety and promote relaxation.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-ethyl-2-methyl-2,3-dihydro-4,1,3-benzoxadiazepin-5(1H)-one have been studied extensively. It has been shown to reduce anxiety and promote relaxation in animal models. This compound has also been shown to have anti-inflammatory and anti-tumor properties in various studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-ethyl-2-methyl-2,3-dihydro-4,1,3-benzoxadiazepin-5(1H)-one in lab experiments include its potential therapeutic applications and its ability to reduce anxiety and promote relaxation in animal models. However, there are also limitations to using this compound in lab experiments. One of the main limitations is the lack of understanding of its exact mechanism of action. Additionally, this compound may have side effects that need to be studied further.
Orientations Futures
There are many future directions for the study of 2-ethyl-2-methyl-2,3-dihydro-4,1,3-benzoxadiazepin-5(1H)-one. One direction is to study its potential therapeutic applications in the treatment of anxiety, depression, and other neurological disorders. Another direction is to study its anti-inflammatory and anti-tumor properties further. Additionally, more research is needed to understand the exact mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 2-ethyl-2-methyl-2,3-dihydro-4,1,3-benzoxadiazepin-5(1H)-one is a heterocyclic organic compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-ethyl-2-methyl-2,3-dihydro-4,1,3-benzoxadiazepin-5(1H)-one can be achieved through various methods. One of the most commonly used methods is the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of acetic anhydride. This reaction leads to the formation of the desired compound with a yield of around 70%. Other methods include the reaction of 2-aminobenzophenone with ethyl acrylate and the reaction of 2-aminobenzophenone with ethyl cyanoacetate.
Applications De Recherche Scientifique
2-ethyl-2-methyl-2,3-dihydro-4,1,3-benzoxadiazepin-5(1H)-one has shown potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of anxiety, depression, and other neurological disorders. This compound has also been studied for its anti-inflammatory and anti-tumor properties.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-ethyl-2-methyl-1,3-dihydro-4,1,3-benzoxadiazepin-5-one |
InChI |
InChI=1S/C11H14N2O2/c1-3-11(2)12-9-7-5-4-6-8(9)10(14)15-13-11/h4-7,12-13H,3H2,1-2H3 |
Clé InChI |
ZXJIDNGKWHTEFI-UHFFFAOYSA-N |
SMILES |
CCC1(NC2=CC=CC=C2C(=O)ON1)C |
SMILES canonique |
CCC1(NC2=CC=CC=C2C(=O)ON1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)


